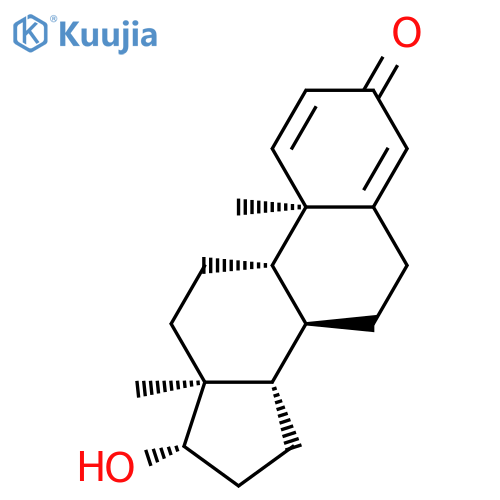

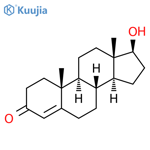

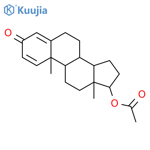

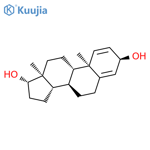

Reduction of steroidal ketones with amine-boranes

,

Russian Chemical Bulletin (Translation of Izvestiya Akademii Nauk,

2004,

53(3),

703-708